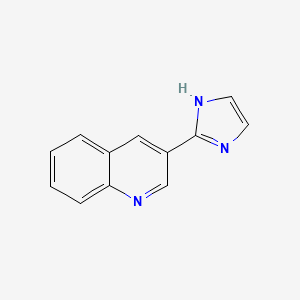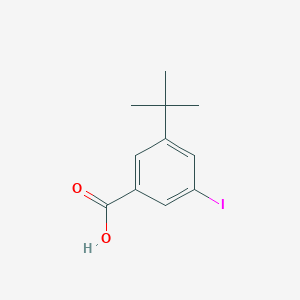
4-(4-Methylpiperazin-1-YL)pyrimidin-2-amine
Übersicht
Beschreibung
4-(4-Methylpiperazin-1-YL)pyrimidin-2-amine , also known by its chemical formula C9H15N5 , is a heterocyclic compound. It falls within the class of pyrimidine derivatives and contains a piperazine ring. The compound’s molecular weight is approximately 193.25 g/mol .
Synthesis Analysis
The synthesis of this compound involves the reaction of a pyrimidine precursor with a 4-methylpiperazine moiety. Specific synthetic routes and conditions may vary, but the goal is to form the desired structure. Researchers have likely explored various synthetic methods to obtain this compound, and further investigation into the literature would provide detailed procedures .
Molecular Structure Analysis
The molecular structure of 4-(4-Methylpiperazin-1-YL)pyrimidin-2-amine consists of a pyrimidine ring fused with a piperazine ring. The 2-amine group is attached to the pyrimidine ring. The compound’s 2D and 3D structures can be visualized using molecular modeling software. The InChI and InChIKey identifiers are essential for unambiguously representing its structure .
Chemical Reactions Analysis
The compound may participate in various chemical reactions, including substitution, addition, and condensation reactions. Investigating its reactivity with different functional groups and reagents would provide insights into its chemical behavior. Researchers might have explored its reactions with other compounds to synthesize derivatives or explore its biological activity .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Therapeutic Agent for Leukemia
This compound is a key component in Imatinib , one of the most used therapeutic agents to treat leukemia . Imatinib specifically inhibits the activity of tyrosine kinases, which are enzymes that can transfer a phosphate group from ATP to a protein in a cell .
Metabolism Study in CML Patients
The compound has been used in the study of metabolism of Flumatinib in CML patients . The main metabolites of Flumatinib in humans were the products of N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis .
Synthesis of Pyrazolo-Pyrazine and Pyridine Derivatives
“4-(4-Methylpiperazin-1-YL)pyrimidin-2-amine” has been used in the synthesis of pyrazolo-pyrazine and pyridine derivatives .
Preparation of Uniform Silver Nanoparticles
This compound has been used as a solvating and stabilizing agent in the preparation of uniform silver nanoparticles .
Inactivation of NF-κB in Colon Cancer Cells
The compound has been used in the inactivation of NF-κB in colon cancer cells . Inactivation of NF-κB in colon cancer cells by IKK inhibitors was demonstrated to blunt the ability of the cancer cells to grow .
Wirkmechanismus
Target of Action
The primary target of 4-(4-Methylpiperazin-1-YL)pyrimidin-2-amine is the Proto-oncogene tyrosine-protein kinase Src . This protein plays a crucial role in the regulation of cellular processes including cell division, survival, migration, and adhesion .
Mode of Action
4-(4-Methylpiperazin-1-YL)pyrimidin-2-amine acts as a PDGF receptor tyrosine kinase inhibitor . It binds to the inactive Abelson tyrosine kinase domain, inhibiting the activity of tyrosine kinases . This interaction results in the inhibition of numerous downstream processes that are critical for cell proliferation and survival .
Biochemical Pathways
The compound’s action on the Proto-oncogene tyrosine-protein kinase Src affects several biochemical pathways. These include pathways involved in cell proliferation, survival, and migration . The inhibition of these pathways can lead to the suppression of tumor growth and metastasis .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (adme) properties would significantly impact its bioavailability and therapeutic efficacy .
Result of Action
The result of the compound’s action is the inhibition of cell proliferation and survival, which can lead to the suppression of tumor growth . This makes it a potential therapeutic agent for the treatment of diseases such as leukemia .
Action Environment
The action, efficacy, and stability of 4-(4-Methylpiperazin-1-YL)pyrimidin-2-amine can be influenced by various environmental factors. These may include the presence of other drugs, the physiological state of the patient, and specific characteristics of the tumor microenvironment .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(4-methylpiperazin-1-yl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5/c1-13-4-6-14(7-5-13)8-2-3-11-9(10)12-8/h2-3H,4-7H2,1H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEKHYAPKOUIALX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40648788 | |
| Record name | 4-(4-Methylpiperazin-1-yl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40648788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methylpiperazin-1-YL)pyrimidin-2-amine | |
CAS RN |
856973-81-4 | |
| Record name | 4-(4-Methylpiperazin-1-yl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40648788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1326463.png)

![4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1326467.png)

![1-{1-[2-(Trifluoromethyl)-1,6-naphthyridin-5-yl]piperidin-4-yl}methanamine](/img/structure/B1326470.png)
![Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate](/img/structure/B1326471.png)
